[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Overview
Description
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a phenoxy group substituted with chlorine and methyl groups. The hydrochloride form of this compound is typically used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of the intermediate 4-chloro-3-methylphenol, which is then reacted with epichlorohydrin to form the corresponding epoxide. This epoxide is subsequently reacted with cyclopropylamine to yield the desired amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the phenoxy group, converting it to a phenol derivative.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in assays to investigate enzyme inhibition and receptor binding.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of certain neurological disorders.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- [4-Chloro-2-(4-chloro-3-methylphenoxy)phenyl]methanamine hydrochloride
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2
Uniqueness: Compared to similar compounds, [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride stands out due to its cyclopropyl group, which imparts unique chemical properties and reactivity. This structural feature can influence the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMAJTBBKNYYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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